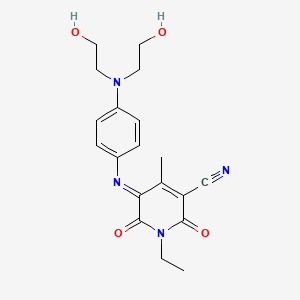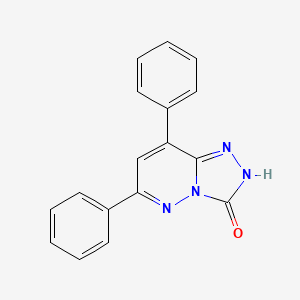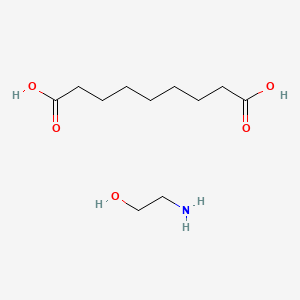
Einecs 282-177-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, 2-aminoethanol complex involves the reaction of azelaic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{Azelaic Acid} + \text{2-Aminoethanol} \rightarrow \text{Azelaic Acid, 2-Aminoethanol Complex} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Azelaic acid, 2-aminoethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has potential therapeutic applications, including its use in the treatment of certain skin conditions.
Mecanismo De Acción
The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar chemical properties.
2-Aminoethanol: An amino alcohol that forms complexes with various acids.
Uniqueness
The uniqueness of azelaic acid, 2-aminoethanol complex lies in its specific combination of azelaic acid and 2-aminoethanol, which imparts unique chemical and biological properties. This combination allows the compound to exhibit distinct reactivity and applications compared to its individual components .
Propiedades
Número CAS |
84110-42-9 |
|---|---|
Fórmula molecular |
C11H23NO5 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
2-aminoethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |
Clave InChI |
GJSOOBSPTVBJGX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
Números CAS relacionados |
94108-49-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


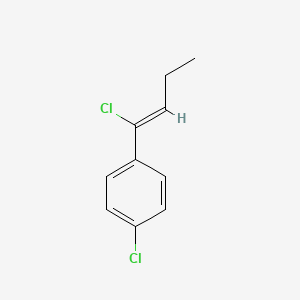
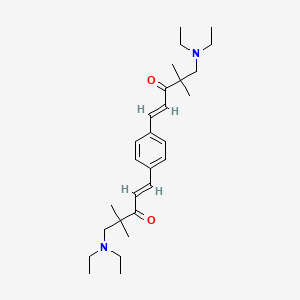
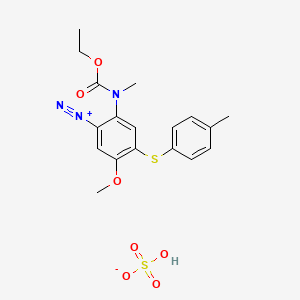
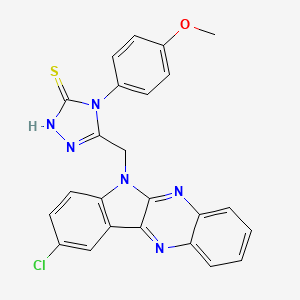

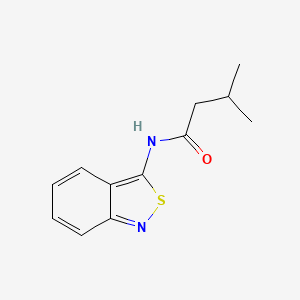

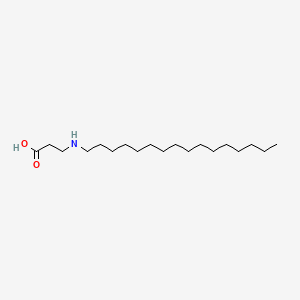
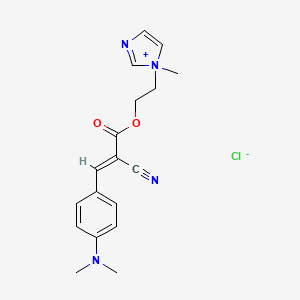
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
